molecular formula C12H8N2O B8026552 6-Phenylfuro[2,3-b]pyrazine CAS No. 66479-90-1

6-Phenylfuro[2,3-b]pyrazine

Cat. No.: B8026552
CAS No.: 66479-90-1
M. Wt: 196.20 g/mol
InChI Key: FSEDFAYOEWWTBL-UHFFFAOYSA-N
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Description

6-Phenylfuro[2,3-b]pyrazine is a heterocyclic compound that contains both furan and pyrazine rings fused together with a phenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylfuro[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with phenylacetylene under palladium-catalyzed conditions, followed by cyclization to form the furo[2,3-b]pyrazine ring system .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Phenylfuro[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 6-Phenylfuro[2,3-b]pyrazine typically involves multi-step reactions that integrate furo and pyrazine frameworks. Recent studies have reported various synthetic methodologies, including microwave-assisted techniques and click chemistry, which enhance yield and efficiency. For instance, the use of microwave irradiation has been shown to significantly reduce reaction times while improving product yields in the synthesis of pyrazine derivatives .

Antiviral Activity

Recent investigations have highlighted the potential antiviral properties of this compound derivatives against SARS-CoV-2. In vitro studies demonstrated that specific conjugates exhibited significant antiviral activity with selectivity indices indicating enhanced therapeutic potential compared to standard treatments . The structure-activity relationship (SAR) studies suggest that modifications at the phenyl and furo positions can optimize antiviral efficacy.

Anticancer Properties

This compound derivatives have also been explored for their anticancer activities. Notably, compounds derived from this scaffold have shown potent inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, one study reported that a derivative exhibited an IC50 value of 0.13 μM against A549 cells, showcasing its potential as a lead compound in cancer therapy .

Neuroprotective Effects

Emerging research indicates that derivatives of this compound may possess neuroprotective properties. Compounds have been shown to inhibit neuronal apoptosis in models of oxidative stress, suggesting their utility in treating neurodegenerative diseases .

Luminescent Materials

The unique electronic properties of this compound make it suitable for application in luminescent materials. Its derivatives have been investigated for use in organic light-emitting diodes (OLEDs) and fluorescent sensors due to their favorable photophysical characteristics such as high quantum yield and thermal stability .

Case Studies

Application AreaCompound DerivativeActivity/OutcomeReference
AntiviralConjugate with enhanced SISignificant antiviral activity against SARS-CoV-2
AnticancerCompound with IC50 = 0.13 μMPotent inhibition of A549 lung cancer cells
NeuroprotectionPyrazine derivativeInhibition of neuronal apoptosis
Luminescent materialsFuro-pyrazine derivativeHigh quantum yield for OLED applications

Mechanism of Action

The mechanism of action of 6-Phenylfuro[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylfuro[2,3-b]pyrazine is unique due to its specific ring fusion and the presence of a phenyl group, which imparts distinct electronic and steric properties.

Biological Activity

6-Phenylfuro[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to a class of fused pyrazines, characterized by a furan ring fused to a pyrazine moiety. The synthesis of this compound often involves multi-step processes that include cyclization reactions and functional group modifications. A notable synthetic route involves the use of palladium-catalyzed reactions to construct the desired heterocyclic framework.

Biological Activities

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have shown potent inhibitory effects on various cancer cell lines, including:

Compound Cell Line IC50 (μM) Mechanism
Compound AMCF-79.1Induction of apoptosis
Compound BBEL-740210.74Inhibition of cell proliferation
Compound CPC1216.4Neuroprotective effects

These findings suggest that modifications to the core structure can enhance biological activity against specific cancer types .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial efficacy. Studies have demonstrated that certain analogs exhibit significant antibacterial activity against various pathogens, making them potential candidates for developing new antibiotics .

Case Studies

  • Case Study on Anticancer Activity : A study published in Medicinal Chemistry evaluated a series of this compound derivatives against human breast cancer cells (MCF-7). The results indicated that these compounds could induce apoptosis through the activation of caspase pathways, highlighting their mechanism of action in cancer therapy .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound derivatives against Staphylococcus aureus and Escherichia coli. The compounds showed promising results with minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting their potential as new antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are varied:

  • Apoptosis Induction : Many derivatives activate apoptotic pathways in cancer cells.
  • Kinase Inhibition : Some compounds act as kinase inhibitors, disrupting critical signaling pathways involved in cell proliferation .
  • Antimicrobial Action : The compounds may disrupt bacterial cell membranes or inhibit essential metabolic enzymes .

Properties

IUPAC Name

6-phenylfuro[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)11-8-10-12(15-11)14-7-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFAYOEWWTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496991
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66479-90-1
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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